molecular formula C13H12N4O4S B6062109 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide

2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide

Cat. No. B6062109
M. Wt: 320.33 g/mol
InChI Key: QIGZIZKEQJVHDE-UHFFFAOYSA-N
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Description

2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide, also known as HMPA, is a chemical compound that has been widely used in scientific research. It is a thioamide derivative of 4-nitrophenylacetic acid and has a molecular formula of C12H11N3O4S.

Mechanism of Action

The mechanism of action of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide is not fully understood, but it is believed to involve the formation of a stable thiolate anion intermediate that can act as a nucleophile in various chemical reactions.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to scavenge reactive oxygen species, inhibit the activity of certain enzymes, and interfere with the function of certain ion channels.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide in lab experiments is its ability to scavenge reactive oxygen species, which can help to prevent oxidative damage to biological samples. However, this compound can also interfere with the function of certain enzymes and ion channels, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research involving 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide, including further investigation of its mechanism of action, exploration of its potential as a therapeutic agent for oxidative stress-related diseases, and development of new synthetic routes for producing this compound and related compounds.

Synthesis Methods

The synthesis of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide involves the reaction of 4-nitrophenylacetic acid with thioacetamide in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions, and the resulting product is purified by recrystallization.

Scientific Research Applications

2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a protective agent for amino acids during peptide synthesis, and as a scavenger for reactive oxygen species in biochemical assays.

properties

IUPAC Name

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4S/c1-8-6-11(18)16-13(14-8)22-7-12(19)15-9-2-4-10(5-3-9)17(20)21/h2-6H,7H2,1H3,(H,15,19)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGZIZKEQJVHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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